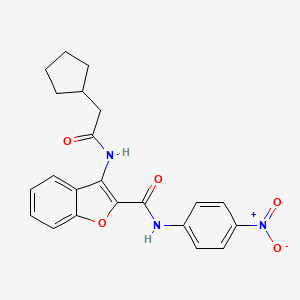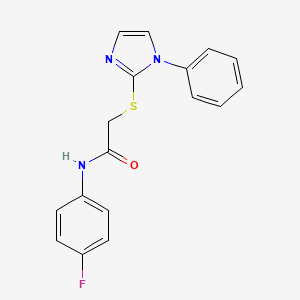
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPB is a benzofuran derivative that has been synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves the inhibition of various enzymes and signaling pathways. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Additionally, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has not been extensively studied in animal models, which limits our understanding of its potential therapeutic properties.
Zukünftige Richtungen
There are several future directions for research on 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for cancer. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another area of research could be to investigate its potential as a neuroprotective agent. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to have a protective effect on the liver and kidneys, and it may have similar effects on the brain. Additionally, more studies are needed to investigate the pharmacokinetics and toxicity of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide in animal models.
Synthesemethoden
The synthesis of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 4-nitrophenylhydrazine with 2-acetylcyclopentanone to form 4-nitrophenylhydrazine acetone. This intermediate compound is then reacted with 2,3-dihydrobenzofuran-7-carboxylic acid to form the benzofuran derivative. The final step involves the addition of cyclopentylamine to the benzofuran derivative to form 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have a protective effect on the liver and kidneys.
Eigenschaften
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19(13-14-5-1-2-6-14)24-20-17-7-3-4-8-18(17)30-21(20)22(27)23-15-9-11-16(12-10-15)25(28)29/h3-4,7-12,14H,1-2,5-6,13H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNCOUSXQIWXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2455900.png)
![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2455902.png)

![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)


![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)
![4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide](/img/structure/B2455912.png)

![2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2455914.png)
![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)

![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)